1-([2,2'-Bipyridin]-6-yl)ethanone
Description
1-([2,2'-Bipyridin]-6-yl)ethanone (CAS: 126770-42-1) is a bipyridine-derived ketone with a planar aromatic scaffold. Its structure comprises two pyridine rings connected at the 2,2'-positions, with an acetyl group at the 6-position of one pyridine (Fig. 1). This compound serves as a precursor for synthesizing polypyridine ligands in coordination chemistry and supramolecular assemblies due to its ability to chelate transition metals . Its crystal structure reveals weak C–H···O hydrogen bonds, forming layered supramolecular architectures . Commercially available (), it is valued for its modularity in designing metal-organic frameworks (MOFs) and catalysts.
Properties
CAS No. |
126770-42-1 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(6-pyridin-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)10-6-4-7-12(14-10)11-5-2-3-8-13-11/h2-8H,1H3 |
InChI Key |
ZHIFOTWXGZPWDH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC(=N1)C2=CC=CC=N2 |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Platinum(II) Complexes with Bipyridinyl-Phenyl Ligands
Compounds such as 2-([2,2'-bipyridin]-6-yl)phenyl Pt(II) () share the bipyridinyl core but incorporate a phenyl group and platinum coordination. These complexes exhibit selective binding to c-myc G-quadruplex DNA (Ka = 2–5 × 10⁵ M⁻¹) via end-stacking interactions, with side chains (e.g., morpholine, proline) enhancing stabilization (ΔTm > 30°C) . In contrast, 1-([2,2'-bipyridin]-6-yl)ethanone lacks metal coordination, limiting direct DNA interaction but enabling ligand flexibility for catalytic applications.
Amide Derivatives: 2-(3,5-Dinitrophenyl)-1-(Piperidin-1-yl)ethanone
This compound () features a piperidine-amide group instead of bipyridine. Dynamic NMR studies reveal temperature-dependent amide isomerization (energy barrier: ~67 kJ/mol), absent in the rigid bipyridinylethanone. Such isomerization impacts solubility and binding kinetics, making bipyridinylethanone more predictable in supramolecular design .
Cobalt Complex with D4-PZA-Bpy Ligand
The ligand 1-([2,2'-bipyridin]-6-yl)-N,N-bis(pyrazin-2-ylmethyl)methanamine (D4-PZA-Bpy) () shares the bipyridinyl core but adds pyrazine arms for Co coordination. This complex catalyzes H₂ production with pH-dependent efficiency (optimal at pH 4–6), whereas this compound’s lack of coordinating pyrazine groups limits its role in redox catalysis .
Iron Catalyst with DBPy-PyA Ligand
The iron complex DBPy-PyA () uses a bipyridinyl-methylamine ligand for selective CO₂ reduction to CO. Its heptacoordinated Fe center enables multi-electron transfer, achieving Faradaic efficiency >90%. The acetyl group in this compound cannot stabilize such coordination, highlighting the necessity of amine/pyridine hybrids in electrocatalysis .
Hydroxyacetophenone Derivatives
1-(4-Benzoyl-3-hydroxy-5-methyl-6-nitro[1,1'-biphenyl]-2-yl)ethanone () substitutes bipyridine with a nitro-biphenyl group. The bulky aryl substituents reduce solubility in polar solvents compared to the more polarizable bipyridinylethanone, which benefits from π-π stacking in aqueous media .
Table 1. Key Comparative Data
Research Implications
- DNA Targeting: Bipyridinyl-metal complexes outperform this compound in G-quadruplex stabilization, but the latter’s modularity allows functionalization for tailored interactions .
- Catalysis: While bipyridinylethanone lacks intrinsic catalytic activity, its derivatives (e.g., DBPy-PyA) demonstrate the critical role of nitrogen-rich appendages in redox processes .
- Structural Dynamics : Rigid bipyridinyl frameworks offer predictable assembly, whereas flexible amides or aryl groups introduce kinetic complexity .
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